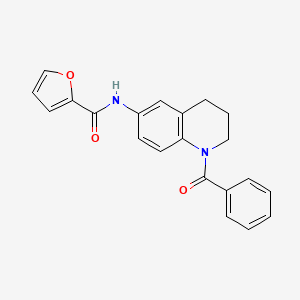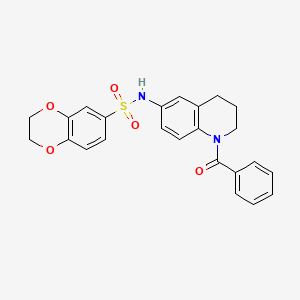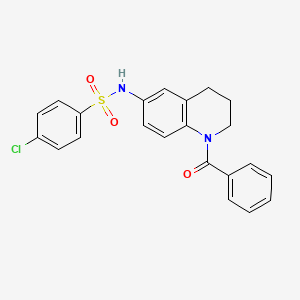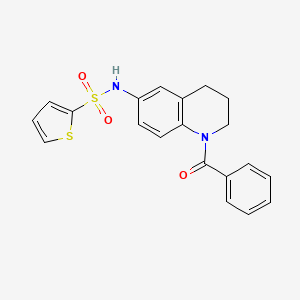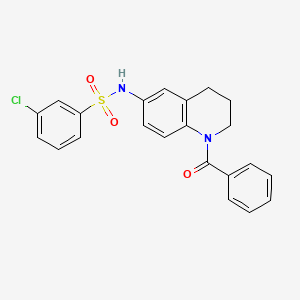
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide (NBTQCS) is a novel synthetic compound with potential applications in scientific research. NBTQCS is a member of the quinoline family of compounds, which are known for their wide range of biological activities. NBTQCS has been studied for its activity as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, NBTQCS has been explored for its potential to modulate other biological processes such as cell signaling, gene expression, and protein folding. This review will discuss the synthesis of NBTQCS, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has been studied for its potential applications in scientific research. Its inhibition of the enzyme acetylcholinesterase (AChE) has been investigated for its potential to modulate the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of cognitive and physiological processes. This compound has also been explored for its ability to modulate other biological processes such as gene expression, protein folding, and cell signaling. In addition, this compound has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain types of cancer cells.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is not fully understood. However, it is known that this compound is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of cognitive and physiological processes. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can lead to a variety of effects. In addition, this compound has been shown to modulate other biological processes such as gene expression, protein folding, and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate a variety of biological processes. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can lead to a variety of effects. In addition, this compound has been shown to modulate other biological processes such as gene expression, protein folding, and cell signaling.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is a relatively simple compound to synthesize, with high yields. This makes it an ideal compound for use in experiments. In addition, this compound has been shown to modulate a variety of biological processes, making it a useful tool for studying these processes. However, this compound is not without its limitations. For example, the exact mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts. In addition, this compound has not been extensively studied, so its effects in humans are not known.
将来の方向性
The potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide are numerous. One potential direction is to further explore its potential to modulate other biological processes such as gene expression, protein folding, and cell signaling. In addition, further research could be done to explore the potential of this compound to act as an antioxidant or to inhibit the growth of certain types of cancer cells. Finally, further research could be done to better understand the exact mechanism of action of this compound and its effects in humans.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in a solvent such as dichloromethane. This reaction produces the desired product, this compound, in high yields. Other methods of synthesis include the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst such as palladium, as well as the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of an oxidizing agent such as hydrogen peroxide.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-9-4-10-20(15-18)29(27,28)24-19-11-12-21-17(14-19)8-5-13-25(21)22(26)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,24H,5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSODQYVISYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










